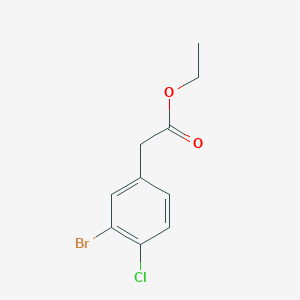

Ethyl 2-(3-bromo-4-chlorophenyl)acetate

Description

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is a halogenated aromatic ester characterized by a phenyl ring substituted with bromine (3-position) and chlorine (4-position), linked to an ethyl acetate moiety. Its structure combines lipophilicity (enhanced by bromine and chlorine) with the hydrolytic versatility of the ester group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

ethyl 2-(3-bromo-4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNJAKMYVOFKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Bromination and Chlorination: : The synthesis of ethyl 2-(3-bromo-4-chlorophenyl)acetate typically begins with the bromination and chlorination of phenylacetic acid derivatives. The bromine and chlorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.

-

Esterification: : The brominated and chlorinated phenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination and chlorination processes followed by esterification. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : Ethyl 2-(3-bromo-4-chlorophenyl)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

-

Reduction Reactions: : The compound can be reduced to form various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Oxidation Reactions: : Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products

Substitution: Products include various substituted phenylacetic acid esters.

Reduction: Reduced products may include alcohols or amines.

Oxidation: Oxidized products often include carboxylic acids or ketones.

Scientific Research Applications

Chemistry

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs or bioactive molecules.

Industry

In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it suitable for various applications.

Mechanism of Action

The mechanism by which ethyl 2-(3-bromo-4-chlorophenyl)acetate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the compound is converted to less oxidized forms, while in oxidation reactions, it is converted to more oxidized forms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound shares structural similarities with halogenated phenyl acetates and phenoxyacetates. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Formula | CAS Number | Similarity Score* |

|---|---|---|---|---|

| Ethyl 2-(3-bromo-4-chlorophenyl)acetate | 3-Br, 4-Cl on phenyl | C₁₀H₁₀BrClO₂ | [Target CAS] | - |

| 3-Bromo-4-chlorophenyl acetate | 3-Br, 4-Cl on phenyl | C₈H₆BrClO₂ | 933585-10-5 | 0.84 |

| Ethyl 2-(2-bromo-4-chlorophenoxy)acetate | 2-Br, 4-Cl phenoxy group | C₁₀H₁₀BrClO₃ | 364601-89-8 | 0.88 |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | 4-Br phenyl, ketone group | C₁₀H₉BrO₃ | 20201-26-7 | N/A |

*Similarity scores derived from structural alignment algorithms (Tanimoto coefficient) .

Key Observations :

- Positional Isomerism: The substitution pattern (e.g., 3-Br vs. 2-Br in phenoxy derivatives) alters electronic and steric profiles. For instance, 3-bromo-4-chloro substitution creates a meta-para halogen arrangement, influencing resonance effects and hydrogen-bonding capacity .

- Functional Group Variations : Ethyl 2-(4-bromophenyl)-2-oxoacetate (ketone group) exhibits higher electrophilicity compared to the ester-containing target compound, impacting reactivity in nucleophilic additions .

- Phenoxy vs.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (MW: 277.55 g/mol) has a higher logP (~3.2) than 3-bromo-4-chlorophenyl acetate (MW: 249.49 g/mol, logP ~2.8), reflecting enhanced lipophilicity due to the ethyl ester group .

- Solubility: Ethyl esters generally exhibit lower aqueous solubility compared to their carboxylic acid analogs. For example, 2-(2-bromo-4-chlorophenoxy)acetic acid (CAS 77228-66-1) is more water-soluble than its ethyl ester counterpart .

Reactivity and Stability

- Hydrolysis: The ethyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(3-bromo-4-chlorophenyl)acetic acid. This contrasts with 3-bromo-4-chlorophenyl acetate, where hydrolysis produces phenol derivatives .

- Electrophilic Substitution : The 3-bromo-4-chloro substitution deactivates the phenyl ring, directing further substitutions to the 2- or 5-positions. This differs from 4-bromo analogs (e.g., Ethyl 2-(4-bromophenyl)-2-oxoacetate), where para-substitution allows for distinct reactivity patterns .

Biological Activity

Ethyl 2-(3-bromo-4-chlorophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a halogenated phenylacetate derivative that can be synthesized through various methods involving the reaction of bromo- and chloro-substituted phenols with ethyl acetate. The presence of halogen atoms is significant as it often influences the biological activity of organic compounds.

Antitumor Activity

Research indicates that derivatives of halogenated phenylacetates, including this compound, exhibit cytotoxic effects against various cancer cell lines. In particular, studies have shown that these compounds can inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest: Some derivatives have been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction: this compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Kinases:

-

Antioxidant Properties:

- The compound has also been assessed for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to cancer development. This compound has demonstrated promising antioxidant activity, which could contribute to its overall anticancer effects .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the anticancer properties of this compound:

- Study on Glioblastoma Cells: A study involving glioblastoma cell lines reported that similar compounds with halogen substitutions inhibited cell growth significantly while showing lower toxicity towards non-cancerous cells .

- Cytotoxicity Assays: Cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting its potential for targeted cancer therapy.

Data Summary

The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.